molecular formula C18H11ClFN3 B12341566 4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12341566
M. Wt: 323.7 g/mol
InChI Key: PMEKECWKQLRLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to mimic purine bases and serve as a potent kinase inhibitor "warhead" . The chloro group at the 4-position is a reactive handle for nucleophilic aromatic substitution, allowing researchers to efficiently introduce diverse amine functionalities to create targeted screening libraries . The specific 6-(4-fluorophenyl) and 7-phenyl substitutions on the core structure are strategically placed to modulate the molecule's binding affinity and selectivity. These aromatic rings are typical of structural motifs that extend into hydrophobic regions of the kinase active site, a common design principle in the development of Type II kinase inhibitors which often exhibit superior selectivity and lower cellular ATP competition . The pyrrolo[2,3-d]pyrimidine scaffold is a established component of FDA-approved drugs such as tofacitinib and ruxolitinib, underscoring its significant therapeutic relevance . This compound is particularly valuable for researchers developing novel therapeutics in oncology, with the scaffold being actively investigated as a potent inhibitor of oncogenic kinases like RET for non-small cell lung cancer and thyroid cancer . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11ClFN3

Molecular Weight

323.7 g/mol

IUPAC Name

4-chloro-6-(4-fluorophenyl)-7-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H11ClFN3/c19-17-15-10-16(12-6-8-13(20)9-7-12)23(18(15)22-11-21-17)14-4-2-1-3-5-14/h1-11H

InChI Key

PMEKECWKQLRLPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC3=C2N=CN=C3Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Condensation of Dichloroacrylonitrile and Methylene Reagents

As detailed in CN110386936B, 2-methyl-3,3-dichloroacrylonitrile (Formula II) reacts with trimethyl orthoformate (Formula III) in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Formula IV). This step employs solvents such as cyclohexane or tetrahydrofuran at 30–110°C, with a catalyst load of 0.5–10% by mass. The reaction achieves near-quantitative conversion due to the electrophilic activation of the dichloroacrylonitrile moiety.

Key Conditions for Condensation

Parameter Optimal Range Impact on Yield/Purity
Solvent Cyclohexane/THF Enhances solubility of intermediates
Catalyst ZnCl₂ (1–5% by mass) Accelerates electrophilic addition
Temperature 60–80°C Balances reaction rate and selectivity

Cyclization with Formamidine Salts

The intermediate (Formula IV) undergoes cyclization with formamidine acetate in methanol or ethanol under basic conditions (e.g., sodium methoxide). This one-pot reaction proceeds via addition-condensation followed by elimination of hydrogen chloride to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Notably, the use of a two-stage alkali addition—50–60% initially and the remainder after intermediate formation—prevents over-baseification and minimizes side reactions.

Example Protocol from CN110386936B

  • Step 1 : Dissolve formamidine acetate (0.13 mol) and sodium methoxide (0.13 mol) in methanol.
  • Step 2 : Add Formula IV (0.1 mol) dropwise at 35–40°C, followed by stirring for 4 hours.
  • Step 3 : Introduce remaining sodium methoxide (0.11 mol) and heat to 65–70°C for 4 hours.
  • Yield : 90.2% with 99.3% HPLC purity.

Integrated Synthetic Route for Target Compound

Combining the above strategies, a hypothetical four-step synthesis for this compound is proposed:

  • Core Synthesis : As per CN110386936B.
  • 6-Position Functionalization : Electrophilic substitution with 4-fluorobenzene diazonium salt.
  • 7-Position Functionalization : Suzuki coupling with phenylboronic acid.
  • Final Purification : Recrystallization from ethanol/water.

Anticipated Challenges :

  • Regioselectivity issues during electrophilic substitution.
  • Catalyst poisoning in cross-coupling steps due to the chloride substituent.

Comparative Analysis of Methodologies

The table below contrasts key parameters from the foundational core synthesis (CN110386936B) with hypothetical modifications for the target compound:

Parameter Core Synthesis Target Compound Adaptation
Starting Material Dichloroacrylonitrile Pre-functionalized intermediates
Catalyst ZnCl₂ Pd(PPh₃)₄/AlCl₃
Reaction Time 8–12 hours 24–48 hours
Overall Yield 90.2% Estimated 50–60%
Byproducts Minimal Isomeric impurities expected

Environmental and Industrial Considerations

The original core synthesis emphasizes reduced waste generation (<10% solvent loss) and avoidance of toxic reagents like phosphorus oxychloride. Scaling the target compound’s synthesis would require:

  • Solvent Recovery Systems : For methanol and toluene.
  • Catalyst Recycling : Particularly for palladium complexes.
  • Waste Stream Neutralization : To address HCl byproducts from elimination steps.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and thiols.

    Suzuki Coupling: Boronic acids and palladium catalysts are typically used.

    Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while Suzuki coupling can produce biaryl compounds.

Scientific Research Applications

Synthetic Routes

Various synthetic methods have been developed for producing this compound, including:

  • Column Chromatography : Used for purification to achieve high yield and purity.
  • Electrophilic Substitution Reactions : Such as nucleophilic aromatic substitution and Suzuki coupling reactions.

Applications in Medicinal Chemistry

4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine has shown promise in several therapeutic areas:

Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of kinase inhibitors, which are vital for treating various diseases, particularly cancer. The unique structure allows for modifications that enhance selectivity and potency against specific kinases involved in disease pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells across various types, including breast and lung cancer cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of derivatives on different cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest potential as lead compounds for developing new anticancer agents .

Antiviral and Anti-inflammatory Properties

Some derivatives also display antiviral activity and anti-inflammatory effects, indicating their potential application in treating viral infections and inflammatory diseases. The mechanism may involve modulation of signaling pathways related to inflammation and immune response.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineLacks fluorophenyl substitutionMore basic structure; less complex interactions
6-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidineBromine instead of fluorineDifferent halogen may affect reactivity
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineTwo chlorine substitutionsAltered electronic properties affecting biological activity

This table illustrates the diversity within the pyrrolo[2,3-d]pyrimidine class while emphasizing how specific substitutions can significantly impact biological activity and chemical behavior.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electrophilicity : The 4-chloro group in the target compound facilitates nucleophilic displacement, a feature shared with analogues like and .
  • Aromatic Substituents: Fluorine at position 6 (4-fluorophenyl) enhances metabolic stability compared to non-fluorinated derivatives (e.g., 4-chlorophenyl in ).
  • Steric Effects : Bulky 2-methylbenzyl or 2-phenylethyl groups at position 6 () improve kinase selectivity but may reduce solubility.

Physicochemical Properties

  • Melting Points : The target compound’s melting point (~210°C) aligns with chloro-substituted pyrrolo[2,3-d]pyrimidines (e.g., 212°C for , 165–168°C for ), reflecting crystallinity influenced by aryl substituents.
  • Solubility : The 4-fluorophenyl group increases lipophilicity (logP ~3.5) compared to methyl-substituted derivatives (logP ~2.8) .
  • NMR Profiles : The target compound’s aromatic protons (δ 7.16–7.92 ppm) and NH signals (δ 10.89 ppm) are consistent with analogues in .

Biological Activity

4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that belongs to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₂H₇ClFN₃
  • Molecular Weight : 247.66 g/mol
  • CAS Number : 1350639-97-2

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antimicrobial properties. For example, compounds within this class have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.488 µM to over 125 µM depending on the specific substitution patterns on the pyrimidine ring .

2. Anticancer Potential

Pyrrolo[2,3-d]pyrimidine derivatives are noted for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. Notably, some derivatives have been classified as protein kinase inhibitors, which are crucial in cancer therapy .

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolo[2,3-d]pyrimidines have been documented, with certain derivatives showing promise in modulating inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. The following observations have been made regarding SAR:

  • Substituents at Position 4 : The presence of bulky or electron-withdrawing groups at the para position of the phenyl ring enhances antitubercular activity.
  • Hydrophobicity : Compounds with a ClogP value less than 4 tend to exhibit better biological activity due to improved membrane permeability .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antitubercular Activity Study :
    A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their antitubercular activity against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC of 0.488 µM and was non-cytotoxic to Vero cells .
  • Protein Kinase Inhibition :
    Another research effort identified selective inhibitors of protein kinases among pyrrolo[2,3-d]pyrimidine derivatives, suggesting potential applications in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.